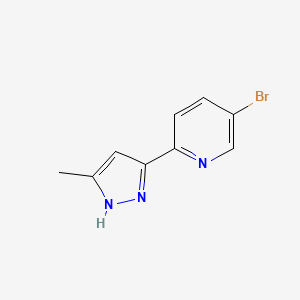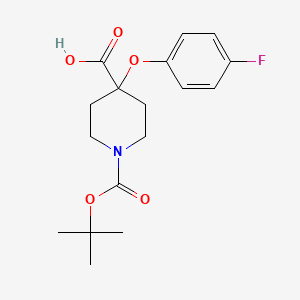
1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid
説明
1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid, or TBFPP, is an organic compound used in a variety of scientific research applications. It is a derivative of piperidine, a cyclic amine, and is a popular reagent in organic synthesis. TBFPP is also used in pharmaceutical research and has been studied for its biochemical and physiological effects.
科学的研究の応用
TBFPP is used in a variety of scientific research applications, including pharmaceutical research and organic synthesis. It is used in the synthesis of a variety of compounds, such as peptides and polymers. TBFPP is also used in the synthesis of drugs, such as antifungal agents and anti-inflammatory drugs. In addition, TBFPP is used in the synthesis of biologically active compounds, such as hormones and neurotransmitters.
作用機序
TBFPP is a reagent used in organic synthesis and is used to form a variety of compounds. It is a catalyst that is used to facilitate the reaction of 4-fluorophenol and piperidine to form TBFPP. The palladium catalyst is used to form a palladium-piperidine complex, which then reacts with the 4-fluorophenol to form TBFPP.
Biochemical and Physiological Effects
TBFPP has been studied for its biochemical and physiological effects. It has been shown to have antifungal activity, and it has been studied for its potential to inhibit the growth of fungal infections. In addition, TBFPP has been studied for its potential to inhibit the growth of cancer cells. It has been shown to have anti-inflammatory activity, and it has been studied for its potential to reduce inflammation.
実験室実験の利点と制限
TBFPP is a popular reagent for organic synthesis and is used in a variety of scientific research applications. It is a relatively simple compound to synthesize and is relatively inexpensive. However, TBFPP is a relatively unstable compound and can be difficult to store and work with. In addition, TBFPP is toxic and should be handled with care.
将来の方向性
TBFPP has a variety of potential future directions. It could be used in the synthesis of more complex compounds, such as peptides and polymers. It could also be used in the synthesis of drugs, such as antifungal agents and anti-inflammatory drugs. In addition, TBFPP could be studied for its potential to inhibit the growth of cancer cells and for its potential to reduce inflammation. Finally, TBFPP could be studied for its potential to be used as a therapeutic agent.
特性
IUPAC Name |
4-(4-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO5/c1-16(2,3)24-15(22)19-10-8-17(9-11-19,14(20)21)23-13-6-4-12(18)5-7-13/h4-7H,8-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXKKTLFKNJDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)
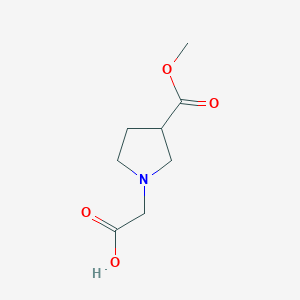

![2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469445.png)
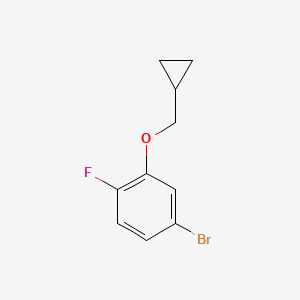
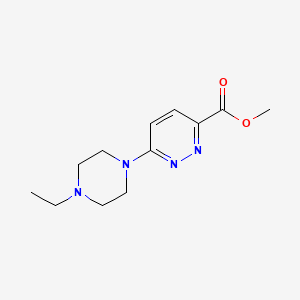
![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)
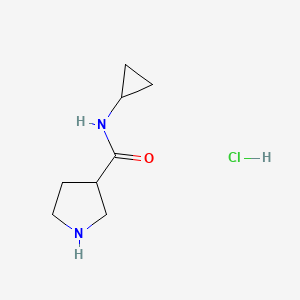


![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)
